molecular formula C16H17N3O3 B6454676 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2548996-73-0

5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6454676
CAS No.: 2548996-73-0
M. Wt: 299.32 g/mol
InChI Key: VPMGLKPMZMZBFN-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of methoxy groups and the pyrazolo[1,5-a]pyrazine structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic synthesis. One common approach is:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the Methoxyethyl and Methoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Methoxy groups can be converted to aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives of the pyrazolo[1,5-a]pyrazine core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The presence of the pyrazolo[1,5-a]pyrazine core is particularly interesting for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the creation of novel polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and the pyrazolo[1,5-a]pyrazine core can form hydrogen bonds and hydrophobic interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxyethyl)-2-phenyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but lacks the methoxy group on the phenyl ring.

    5-(2-Methoxyethyl)-2-(3-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but has a chlorine atom instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of both methoxyethyl and methoxyphenyl groups in 5-(2-methoxyethyl)-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, potentially offering enhanced or novel properties compared to similar compounds.

Properties

IUPAC Name

5-(2-methoxyethyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-21-9-8-18-6-7-19-15(16(18)20)11-14(17-19)12-4-3-5-13(10-12)22-2/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMGLKPMZMZBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN2C(=CC(=N2)C3=CC(=CC=C3)OC)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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